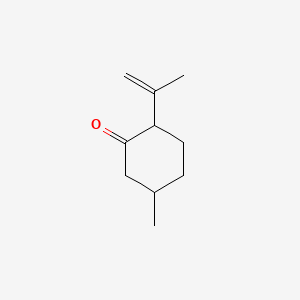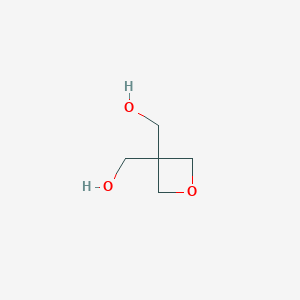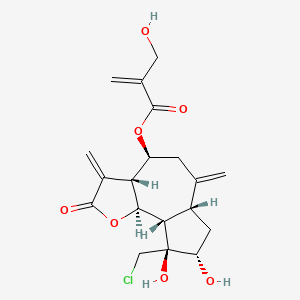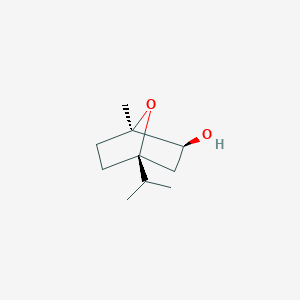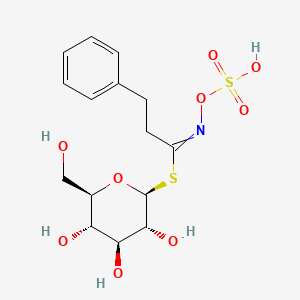
Gluconasturtiin
Vue d'ensemble
Description
Gluconasturtiin is a glucosinolate that is found in watercress . It is one of the most widely distributed glucosinolates in cruciferous vegetables, mainly in the roots . It is probably one of the plant compounds responsible for the natural pest-inhibiting properties of growing crucifers, such as cabbage, mustard, or rape, in rotation with other crops .
Synthesis Analysis
Gluconasturtiin is biosynthesized from the amino acid phenylalanine in a multi-step pathway . The first laboratory synthesis served to confirm the compound’s structure . Later work allowed many glucosinolates, including this phenethyl derivative, to be made . These processes are more efficient than isolating pure materials from the plants in which they are naturally found .Molecular Structure Analysis
The molecular formula of Gluconasturtiin is C15H21NO9S2 . Its average mass is 423.458 Da and its monoisotopic mass is 423.065765 Da .Chemical Reactions Analysis
Gluconasturtiin is hydrolyzed by the enzyme myrosinase to form gluconasturtiin-isothiocyanate (GNST-ITC), which has potential chemopreventive effects .Physical And Chemical Properties Analysis
Gluconasturtiin has a density of 1.7±0.1 g/cm3 . Its index of refraction is 1.658 and its molar refractivity is 94.2±0.5 cm3 . It has 10 H bond acceptors and 5 H bond donors .Applications De Recherche Scientifique
Cancer Research
Phenethylglucosinolate (Gluconasturtiin) has been studied for its potential in cancer prevention and therapy. When hydrolyzed by the enzyme myrosinase, it forms gluconasturtiin-isothiocyanate (GNST-ITC), which exhibits cytotoxic effects on human cancer cell lines . For instance, GNST-ITC has shown to induce apoptosis in human hepatocarcinoma HepG2 cells and human breast adenocarcinoma MCF-7 cells .
Plant Defense Mechanisms
Gluconasturtiin plays a crucial role in plant defense. It acts as a natural pesticide, deterring pests through its degradation product, phenethyl isothiocyanate, which is toxic to many organisms . This mechanism, often referred to as the “mustard oil bomb,” is triggered when the plant is damaged, releasing compounds that are harmful to insect predators .
Agricultural Practices
The compound is utilized in crop rotation strategies due to its pest-inhibiting properties. Growing cruciferous vegetables like cabbage, mustard, or rape in rotation with other crops can leverage the natural pest-resistant characteristics of Gluconasturtiin, enhancing soil health and reducing the need for chemical pesticides .
Genetic Studies and Breeding
Gluconasturtiin’s levels in Brassica crops are a focus of genetic studies aiming to breed varieties with desired traits. A Genome-Wide Association Study (GWAS) in Brassica rapa identified candidate genes associated with the biosynthesis of Gluconasturtiin, which could lead to the development of rapeseed varieties with optimized levels of this glucosinolate .
Food Industry
In the food industry, Gluconasturtiin is valued for its flavor properties. It contributes to the pungent taste of cruciferous vegetables and is considered a beneficial flavor component at concentrations typically found in foods .
Nutritional Research
Research into the nutritional value of seeds has highlighted the importance of Gluconasturtiin. It’s one of the compounds responsible for the reduction of nutritional values in seeds due to its pungent flavor. Understanding its impact can lead to the improvement of the nutritional profiles of food crops .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-phenyl-N-sulfooxypropanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/t10-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJIGYDFNXSET-LFHLZQBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964468 | |
| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)benzenepropanimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499-30-9 | |
| Record name | Gluconasturtiin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gluconasturtiin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)benzenepropanimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUCONASTURTIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163ENC977A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




